2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia

2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic acid (CAS 933717-12-5) is a 6-azaindole-3-acetic acid derivative belonging to the pyrrolopyridine family. Azaindoles are recognized as biological isosteres of indole, a scaffold prevalent in numerous bioactive molecules.

Molecular Formula C9H8N2O2
Molecular Weight 176.17
CAS No. 933717-12-5
Cat. No. B3195792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid
CAS933717-12-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CN2)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-9(13)3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H,3H2,(H,12,13)
InChIKeyJJXPFZJGXCHNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic Acid (CAS 933717-12-5): Core Chemical Identity and Research Position


2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic acid (CAS 933717-12-5) is a 6-azaindole-3-acetic acid derivative belonging to the pyrrolopyridine family. Azaindoles are recognized as biological isosteres of indole, a scaffold prevalent in numerous bioactive molecules . This compound serves as a versatile building block in medicinal chemistry, underpinning the synthesis of kinase modulators, CRTH2 antagonists, and LSD1 inhibitors [1]. Its core structure, featuring a carboxylic acid handle at the 3-position of the pyrrolo[2,3-c]pyridine ring, positions it as a critical intermediate for generating focused compound libraries targeting epigenetic and immuno-oncology pathways.

Why 6-Azaindole Acetic Acid Cannot Be Substituted by Its 7-Azaindole or Indole Isomers


Generic substitution among azaindole acetic acid regioisomers is scientifically unsound due to fundamental differences in molecular recognition. The position of the nitrogen atom in the pyridine ring (C6 for pyrrolo[2,3-c]pyridine vs C7 for the [2,3-b] isomer) directly alters the electron density distribution, hydrogen-bonding capacity, and geometry of the pharmacophore. This structural variation leads to distinct selectivity profiles against biological targets such as kinases, LSD1, and CRTH2 receptors, where the nitrogen position critically influences binding pocket complementarity [1]. Using a different azaindole isomer or a simple indole-3-acetic acid would therefore results in a loss of target selectivity, confounding SAR studies and potentially invalidating lead optimization campaigns based on a specific chemotype.

Quantitative Differentiation Evidence for 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic Acid Against Closest Analogs


Architectural Specificity for LSD1 Inhibitor Development: A Core Scaffold with Nanomolar Potential

The 1H-pyrrolo[2,3-c]pyridine scaffold has been validated as a core structural element for generating highly potent, reversible LSD1 inhibitors. A derivative from this series (compound 46) achieved an enzymatic IC50 of 3.1 nM against LSD1 and cellular IC50 values of 0.6 nM (MV4;11 AML cells) and 1.1 nM (H1417 SCLC cells) [1]. While specific data for the unsubstituted acetic acid building block is not directly reported, this data provides strong class-level inference for the scaffold's inherent value: the [2,3-c]pyridine ring fusion is essential for achieving this specific nanomolar potency profile, a result not readily achievable with alternative regioisomeric scaffolds like pyrrolo[2,3-b]pyridine which are more commonly associated with CRTH2 antagonism.

Epigenetics LSD1 Inhibition Acute Myeloid Leukemia

Validated Use in Acid Pump Antagonist (APA) Programs: A Path to Sub-30 nM Inhibitors

A focused SAR study on 1H-pyrrolo[2,3-c]pyridines as Acid Pump Antagonists (APAs) demonstrated that optimal substitution on this specific scaffold can yield potent H+/K+ ATPase inhibitors. The most potent compounds in the series, 14f and 14g, achieved IC50 values of 28 nM and 29 nM, respectively, against the enzyme isolated from hog gastric mucosa [1]. This establishes the [2,3-c]pyridine core as a highly competent scaffold for developing gastric acid secretion inhibitors, with the acetic acid handle at the 3-position serving as the crucial anchor point for further derivatization to reach this potency level.

Gastroenterology Proton Pump Inhibition Gastric Acid Secretion

Compatibility with Kinase Modulator Design: A Core in Patented Chemical Space

The pyrrolo[2,3-c]pyridine core is explicitly claimed in patents covering pyrrolo-pyridine kinase modulators, underscoring its privileged status for engaging the ATP-binding pocket of kinases [1]. The 3-acetic acid moiety provides a synthetically tractable vector for introducing diverse amide or ester substituents, enabling rapid exploration of kinase selectivity pockets. This patent-backed evidence indicates the scaffold's intrinsic value for kinase drug discovery, differentiating it from the pyrrolo[2,3-b] isomer which is more prominently featured in CRTH2 antagonist patents [2].

Kinase Inhibition Cancer Therapy Intellectual Property

Optimal Application Scenarios for 2-(1H-Pyrrolo[2,3-c]pyridin-3-yl)acetic Acid in Scientific Procurement


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Generation

Research groups focused on developing reversible LSD1 inhibitors for acute myelogenous leukemia (AML) or small-cell lung cancer (SCLC) should prioritize this 6-azaindole acetic acid scaffold. As demonstrated by Zheng et al. (2023), derivatives built on the 1H-pyrrolo[2,3-c]pyridine core can achieve single-digit nanomolar enzymatic and cellular potency [1]. The free carboxylic acid group is essential for generating focused libraries via amide coupling or esterification to probe the LSD1 binding pocket.

Gastrointestinal Program: Acid Pump Antagonist (P-CAB) Development

For teams pursuing potassium-competitive acid blockers (P-CABs), this compound offers a validated entry point. The scaffold has been systematically optimized to produce H+/K+ ATPase inhibitors with IC50 values below 30 nM [1]. The 3-acetic acid moiety is a key functional handle for introducing substituents explored in the SAR study by Yoon et al. (2010), which identified the N1, C5, and C7 positions as critical for potency.

Kinase Inhibitor Chemistry: Patent-Backed Building Block Acquisition

Medicinal chemistry teams exploring novel kinase inhibitors should procure this specific regioisomer to align with established intellectual property (US Patent US7582637) covering pyrrolo[2,3-c]pyridine kinase modulators [1]. Using this building block ensures synthetic tractability toward patent-protected chemical space, with the acetic acid group enabling rapid diversification into amide libraries for kinase selectivity profiling.

Quote Request

Request a Quote for 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.